Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate
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Overview
Description
Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate is a complex organic compound with a unique structure It is characterized by its hexahydrocyclopenta[b][1,4]oxazine ring system, which is fused with a carboxylate group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate typically involves multiple steps. The starting materials are often simple organic compounds that undergo a series of reactions, including cyclization, hydroxylation, and esterification. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylate group may produce an alcohol.
Scientific Research Applications
Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one
- Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one
Uniqueness
Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate is unique due to its specific structural features, such as the tert-butyl group and the hydroxyl group on the hexahydrocyclopenta[b][1,4]oxazine ring. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl (4aR,7R,7aR)-7-hydroxy-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-7-16-10-8(13)4-5-9(10)14/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m1/s1 |
InChI Key |
DEBYLXLPFDDYAG-OPRDCNLKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H]2[C@H]1CC[C@H]2O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CCC2O |
Origin of Product |
United States |
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